2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a methoxyphenyl group and a tetrahydrofuran-2-ylmethyl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the coupling of the intermediate with benzamide under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-propylbenzamide
- 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoic acid
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrahydrofuran-2-ylmethyl group, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications .
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-27-17-11-8-16(9-12-17)10-13-21(25)24-20-7-3-2-6-19(20)22(26)23-15-18-5-4-14-28-18/h2-3,6-9,11-12,18H,4-5,10,13-15H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
LDRRLRFHNINNSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3 |
Origin of Product |
United States |
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